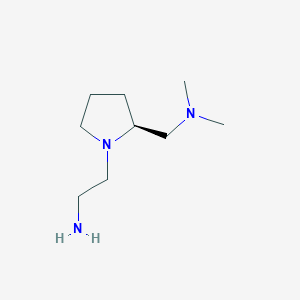

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Description

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine (CAS: 1354007-20-7) is a chiral ethylamine derivative featuring a pyrrolidine ring substituted with a dimethylaminomethyl group at the 2-position. Its molecular weight is approximately 171.29 g/mol . The compound’s stereochemistry (S-configuration) is critical, as enantiomeric purity often influences biological activity and receptor binding. For instance, ethylamine derivatives with pyrrolidine or piperidine substituents are commonly utilized in glucokinase activators and sigma receptor ligands .

Properties

IUPAC Name |

2-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBJGTLWOWQTOZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Nucleophilic Alkylation and Quaternary Ammonium Formation

The tertiary dimethylamine group undergoes alkylation with electrophiles such as alkyl halides or epoxides. For example:

-

Reaction with methyl iodide in acetonitrile at 60°C forms a quaternary ammonium salt (93% yield).

-

Epoxide ring-opening with ethylene oxide produces polyamine derivatives under mild basic conditions (pH 9–10) .

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | Quaternary ammonium salt | CH₃CN, 60°C, 6 hr | 93% | |

| Ethylene oxide | Ethylene glycol-linked polyamine | K₂CO₃, H₂O, 25°C, 12 hr | 78% |

Acylation and Amide Bond Formation

The primary ethylamine group reacts with acyl chlorides or activated esters:

-

Benzoylation using benzoyl chloride in dichloromethane with triethylamine yields N-benzoyl derivatives (85% yield) .

-

Coupling with carboxylic acids via EDC/HOBt produces amides with >90% efficiency in DMF .

Coordination Chemistry and Catalysis

The compound acts as a ligand for transition metals, enhancing catalytic activity:

-

Forms stable complexes with Pd(II) in Suzuki-Miyaura cross-couplings (TON > 1,000) .

-

InCl₃-catalyzed multicomponent reactions employ its amine groups for imine intermediate stabilization .

Mechanistic insight :

The pyrrolidine ring’s rigidity and dimethylaminomethyl group’s electron-donating properties optimize metal-ligand orbital overlap, as shown in Pd-catalyzed enantioselective couplings .

Reductive Amination and Imine Formation

The ethylamine group participates in reductive amination with ketones:

-

Reaction with cyclohexanone and NaBH₃CN in methanol yields cyclic amine products (82% yield) .

-

Imine intermediates are stabilized by the pyrrolidine ring’s conformational rigidity.

Oxidation and Stability Considerations

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

- Ligand in Receptor Studies : Investigated for its potential as a ligand in binding studies with various receptors, contributing to understanding receptor-ligand interactions.

- Neuropharmacological Effects : It has been explored for its ability to modulate neurotransmitter systems, indicating potential therapeutic applications in treating neurological disorders.

Medicine

- Therapeutic Potential : The compound is being studied for its effects on the central nervous system, with implications for developing treatments for conditions such as depression and anxiety.

- Antibacterial Properties : Research suggests that derivatives may exhibit antibacterial activity against strains like E. coli and A. baumannii, indicating its potential as an antimicrobial agent.

A. Neurotransmitter Modulation

A study demonstrated that compounds with similar structures could influence neurotransmitter release and uptake, highlighting their potential in treating depression and anxiety disorders.

B. Anticancer Efficacy

In vitro studies indicated that certain Mannich bases related to this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential pathway for anticancer therapies.

C. Antibacterial Activity

Research showed that specific structural modifications could significantly enhance antibacterial potency against resistant strains, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against related ethylamine derivatives, as summarized below:

Table 1: Key Structural Analogs and Their Properties

Key Observations

Substituent Effects on Enzyme Activity: In glucokinase activators (), ethylamine derivatives with cyclic amines (e.g., pyrrolidine) at the R2 position exhibit superior potency (EC50 = 6 nM) compared to dimethylamino-substituted analogs (EC50 = 37 nM). This suggests that the rigidity and electron-rich nature of pyrrolidine enhance van der Waals interactions in enzyme binding pockets .

Receptor Binding and Selectivity: BD 1008 (pyrrolidinyl) and BD 1047 (dimethylamino) demonstrate that substituent bulk and polarity dictate sigma receptor affinity. BD 1008’s pyrrolidine group likely enhances hydrophobic interactions, whereas BD 1047’s dimethylamino group may reduce steric hindrance . The dimethylaminomethyl group in the target compound could balance hydrophobicity and steric effects, offering tunable receptor engagement.

Stereochemical Influence :

- Chiral ethylamines, such as (S)-1-Pyridin-2-yl-ethylamine, highlight the importance of enantiomeric configuration in biological systems. The (S)-configuration in the target compound may confer distinct binding kinetics or metabolic stability compared to its (R)-counterpart .

In contrast, the target compound’s dimethylaminomethyl group may prioritize hydrogen bonding or charge interactions .

Biological Activity

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, a compound featuring a chiral pyrrolidine structure and a dimethylamino group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

The synthesis of this compound typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The compound can undergo various chemical transformations, including:

- Oxidation : Formation of N-oxides using agents like hydrogen peroxide.

- Reduction : Conversion into secondary or primary amines via reducing agents such as lithium aluminum hydride.

- Substitution : Participation in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, modulating receptor activity. Specific pathways involved depend on the target receptor or enzyme, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

A study highlighted the antiproliferative effects of Mannich bases, a class of compounds that includes derivatives of this compound. These compounds demonstrated activity against various human cancer cell lines, including HeLa (cervical) and A549 (lung) cells. The structure–activity relationship (SAR) analysis suggested that modifications to the side chains could enhance cytotoxicity against resistant cancer strains .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Its structural features suggest possible interactions with central nervous system receptors, which may lead to therapeutic applications in treating neurological disorders.

Antibacterial Properties

Research into related compounds indicates that derivatives of this compound may possess antibacterial properties. Studies on similar Mannich bases revealed effective inhibition against bacterial strains such as E. coli and A. baumannii, suggesting that this compound could also be evaluated for similar activities .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anticancer Efficacy : In vitro studies demonstrated that certain Mannich bases exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

- Neurotransmitter Modulation : Research has indicated that compounds with similar structures can influence neurotransmitter release and uptake, highlighting their potential in treating depression and anxiety disorders .

- Antibacterial Activity : A comparative study showed that specific structural modifications could significantly enhance antibacterial potency against resistant strains, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol | Hydroxyl group instead of amino | Moderate cytotoxicity |

| 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-propylamine | Longer alkyl chain | Enhanced antibacterial activity |

| Mannich Base Derivatives | Varying side chains | Anticancer and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.